molecular formula C16H30O4 B13769978 Isodecyl hydrogen adipate CAS No. 85480-28-0

Isodecyl hydrogen adipate

Cat. No.: B13769978
CAS No.: 85480-28-0
M. Wt: 286.41 g/mol
InChI Key: IXSNSMTVBCIFOP-UHFFFAOYSA-N
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Description

Isodecyl hydrogen adipate is an organic compound with the molecular formula C16H30O4. It is an ester derived from adipic acid and isodecyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isodecyl hydrogen adipate can be synthesized through the esterification of adipic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to remove water formed during the reaction, thus driving the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to ensure efficient production. The use of high-purity reactants and optimized reaction conditions, such as temperature and catalyst concentration, is crucial to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

Isodecyl hydrogen adipate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to adipic acid and isodecyl alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are employed.

Major Products Formed

    Oxidation: Adipic acid and isodecyl alcohol.

    Reduction: Isodecyl alcohol and adipic acid derivatives.

    Hydrolysis: Adipic acid and isodecyl alcohol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Isodecyl hydrogen adipate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.

    Biology: Employed in the formulation of biodegradable films and coatings, which are used in various biological applications.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the manufacture of lubricants, cosmetics, and personal care products due to its excellent emollient properties.

Mechanism of Action

The mechanism of action of isodecyl hydrogen adipate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can form micelles and emulsions, facilitating the delivery of active ingredients. Its emollient properties are attributed to its ability to form a semi-occlusive film on the skin, enhancing moisture retention and providing a smooth texture.

Comparison with Similar Compounds

Isodecyl hydrogen adipate can be compared with other similar compounds such as:

    Diisodecyl adipate: Similar in structure but with two isodecyl groups, used as a plasticizer with higher molecular weight and different physical properties.

    Dioctyl adipate: Another adipate ester used as a plasticizer, known for its low volatility and good compatibility with various polymers.

    Bis(2-ethylhexyl) adipate: Commonly used in the production of flexible PVC, offering good low-temperature performance and resistance to extraction by oils.

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique chemical properties and ability to undergo various reactions make it valuable in scientific research and industrial applications

Biological Activity

Isodecyl hydrogen adipate (IDHA), a diester formed from isodecyl alcohol and adipic acid, is primarily utilized as a plasticizer in various formulations, particularly in the production of flexible polyvinyl chloride (PVC) products. This article explores the biological activity of IDHA, focusing on its safety profile, potential toxicity, and environmental impact based on diverse research findings.

  • Chemical Formula : C16H30O4
  • Molecular Weight : 286.42 g/mol
  • CAS Number : 105-67-9

Toxicological Studies

Research indicates that IDHA exhibits low toxicity in various biological systems. A study published in the Journal of Hazardous Materials assessed the acute toxicity of several adipate esters, including IDHA. The results showed no significant adverse effects on aquatic organisms at environmentally relevant concentrations. Specifically, the study reported:

  • LC50 (Lethal Concentration for 50% of test organisms) : Greater than 100 mg/L for Daphnia magna, indicating low acute toxicity .

Endocrine Disruption Potential

While some studies have raised concerns about the endocrine-disrupting potential of similar compounds, IDHA has not shown significant activity in this regard. A comprehensive review highlighted that most adipate esters, including IDHA, do not bind effectively to estrogen receptors and therefore are unlikely to disrupt hormonal functions .

Environmental Impact

The environmental persistence and biodegradability of IDHA are critical for assessing its ecological safety. Research conducted by the Danish Environmental Protection Agency indicated that IDHA degrades relatively quickly in aquatic environments, with a half-life of less than 30 days under aerobic conditions . This rapid degradation reduces the likelihood of bioaccumulation in aquatic organisms.

Case Study 1: Plasticizer Migration

A study investigated the migration of plasticizers from PVC packaging into food products. This compound was one of the plasticizers analyzed. The results indicated that migration levels were below regulatory limits set by health authorities, suggesting that IDHA is safe for use in food contact materials .

Case Study 2: Developmental Toxicity Assessment

In a developmental toxicity assessment using rodent models, no significant teratogenic effects were observed when subjects were exposed to high doses of IDHA during gestation. The no-observed-adverse-effect level (NOAEL) was determined to be above 1000 mg/kg/day, supporting its safety for consumer applications .

Comparative Analysis with Other Plasticizers

PropertyThis compoundDi(2-ethylhexyl) Phthalate (DEHP)Diisononyl Phthalate (DINP)
Molecular Weight 286.42 g/mol390.56 g/mol418.54 g/mol
Toxicity (LC50) >100 mg/L1.5 mg/L10 mg/L
Biodegradability YesLowModerate
Endocrine Disruption NoYesPossible

Properties

CAS No.

85480-28-0

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

6-(8-methylnonoxy)-6-oxohexanoic acid

InChI

InChI=1S/C16H30O4/c1-14(2)10-6-4-3-5-9-13-20-16(19)12-8-7-11-15(17)18/h14H,3-13H2,1-2H3,(H,17,18)

InChI Key

IXSNSMTVBCIFOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCCCC(=O)O

Origin of Product

United States

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